molecular formula C19H24BrNO5S2 B001009 Tiotropium bromide hydrate

Tiotropium bromide hydrate

Katalognummer: B001009
Molekulargewicht: 490.4 g/mol
InChI-Schlüssel: MQLXPRBEAHBZTK-KFEMZTBUSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Synthetic Reactions

Tiotropium bromide hydrate is synthesized through multistep reactions involving quaternization, esterification, and crystallization. Key pathways include:

Quaternization of Scopine Derivatives

The primary synthesis route involves reacting scopine (a tropane alkaloid derivative) with methyl di(2-thienyl)glycolate (MDTG) under basic conditions, followed by N-methylation with methyl bromide ( ).

Reaction Step Conditions Yield References
Scopine + MDTG couplingK₂CO₃, DMF, 20°C, 16 h85-90%
N-Methylation with CH₃BrDMF, room temperature, 16 h98%
Crystallization (monohydrate)Methanol/acetone or ethanol/water mixtures99.9% purity

Degradation Reactions

This compound undergoes hydrolysis and oxidative metabolism:

Hydrolytic Degradation

The ester bond in tiotropium is cleaved non-enzymatically in aqueous media, forming N-methylscopine and dithienylglycolic acid (both pharmacologically inactive) ( ).

Degradation Pathway Conditions Products References
Ester hydrolysispH 7.4, 37°CN-methylscopine + dithienylglycolic acid
Oxidative metabolismCYP450 enzymes (minor pathway)Glutathione conjugates

Photolytic Stability

Exposure to UV light induces decomposition, necessitating storage in opaque containers ( ).

Stability Data

Physicochemical properties influencing reactivity and stability:

Parameter Value Significance References
Melting point (decomposition)225–235°CIndicates thermal stability limits
Aqueous solubility~2.5% (pH-independent)Affects bioavailability and formulation
Partition coefficient (log P)-2.25 (pH 7.4)High hydrophilicity limits CNS penetration
Hydration stabilityStable as monohydrate below 45°CPrevents polymorphic transitions

Reaction Mechanisms in Drug Delivery

When administered via inhalation, ~40% of the dose undergoes local ester hydrolysis in the lungs, while the remainder is swallowed and metabolized in the gastrointestinal tract ( ).

Industrial-Scale Optimization

Wissenschaftliche Forschungsanwendungen

Management of Chronic Obstructive Pulmonary Disease (COPD)

Tiotropium is primarily indicated for the maintenance treatment of COPD. It helps alleviate symptoms such as breathlessness and improves quality of life for patients with this chronic condition. Clinical trials have demonstrated its effectiveness in reducing exacerbations and improving lung function.

  • Efficacy : A study comparing tiotropium with aclidinium bromide showed that tiotropium significantly improved forced expiratory volume (FEV1) and health-related quality of life (HRQoL) in COPD patients .
StudyInterventionOutcome
Aclidinium vs. TiotropiumAclidinium bromide (BID) vs. Tiotropium bromide (QD)Significant improvement in FEV1 and HRQoL with Tiotropium

Treatment of Asthma

Tiotropium is also used as an add-on therapy for moderate-to-severe asthma patients who are already on inhaled corticosteroids. Its long-acting properties provide sustained bronchodilation, which can be crucial during periods of exacerbation.

  • Clinical Evidence : Research indicates that tiotropium can reduce asthma exacerbations when used alongside standard therapies .

Combination Therapies

Tiotropium is often combined with other medications to enhance therapeutic effects:

  • With Olodaterol : The combination of tiotropium and olodaterol has been shown to provide superior bronchodilation compared to either drug alone, making it effective for COPD management .

Case Studies

Several case studies highlight the real-world applications and benefits of tiotropium:

  • Case Study 1 : A 65-year-old male with severe COPD demonstrated improved lung function and reduced hospital visits after initiating tiotropium therapy.
  • Case Study 2 : A pediatric patient with asthma showed significant improvement in symptom control when tiotropium was added to their existing treatment regimen.

Safety Profile

While generally well-tolerated, tiotropium can cause side effects such as dry mouth, headache, and potential cardiovascular issues in susceptible individuals. Monitoring is essential, especially in patients with pre-existing conditions .

Biologische Aktivität

Tiotropium bromide hydrate (TBH) is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various mechanisms, including bronchodilation, anti-inflammatory effects, and modulation of matrix metalloproteinase (MMP) production. This article reviews the biological activity of TBH, supported by relevant case studies, research findings, and data tables.

Muscarinic Receptor Antagonism
TBH selectively antagonizes muscarinic receptors, particularly the M3 subtype, resulting in smooth muscle relaxation and bronchodilation. This action is crucial for alleviating symptoms in COPD patients by reducing airway resistance and improving airflow.

Inhibition of MMP Production
Recent studies have demonstrated that TBH inhibits the production of MMPs, particularly MMP-1 and MMP-2, from lung fibroblasts stimulated by transforming growth factor-beta (TGF-β). This inhibition is significant as MMPs play a vital role in extracellular matrix remodeling and inflammation associated with COPD.

In Vitro Studies

A study conducted on human lung fibroblasts showed that TBH at concentrations greater than 15 pg/mL significantly suppressed TGF-β-induced production of MMP-1 and MMP-2. The results indicated that TBH interferes with TGF-β signaling pathways, specifically inhibiting Smad activation and the phosphorylation of extracellular-signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) .

Table 1: Effects of TBH on MMP Production

Concentration (pg/mL)MMP-1 Production (ng/mL)MMP-2 Production (ng/mL)
0BaselineBaseline
5Not significantly changedNot significantly changed
15Significant suppressionSignificant suppression
30Maximum suppressionMaximum suppression

In Vivo Studies

In an animal model, TBH demonstrated protective effects against cadmium-induced acute neutrophilic pulmonary inflammation. Rats pretreated with TBH exhibited reduced neutrophil counts and protein concentrations in bronchoalveolar lavage fluid (BALF). Histological analysis revealed decreased severity of lung injuries .

Table 2: Effects of TBH on Inflammatory Markers in Rats

Treatment GroupTotal Cell Count in BALFNeutrophil Count in BALFSeverity of Lung Injury
ControlHighHighSevere
Tiotropium (70 µg)ModerateModerateModerate
Tiotropium + Budesonide (350 µg + 250 µg)LowLowMild

Clinical Implications

The clinical significance of TBH extends beyond its bronchodilator effects. The reduction in MMP production suggests potential benefits in preventing airway remodeling and inflammation associated with COPD. Long-term use of TBH has been linked to improved health-related quality of life and reduced exacerbation rates in COPD patients .

Case Studies

Several clinical trials have highlighted the efficacy of TBH in managing COPD:

  • Efficacy Trial : A study comparing TBH to placebo reported a significant reduction in COPD exacerbation rates with a relative risk reduction of 22% for the 5 µg dose and 27% for the 10 µg dose .
  • Safety Profile : Adverse events related to anticholinergic effects were monitored, showing a balanced occurrence across treatment groups without significant differences between TBH and placebo .

Eigenschaften

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotropium bromide hydrate
Reactant of Route 2
Reactant of Route 2
Tiotropium bromide hydrate
Reactant of Route 3
Reactant of Route 3
Tiotropium bromide hydrate
Reactant of Route 4
Reactant of Route 4
Tiotropium bromide hydrate
Reactant of Route 5
Reactant of Route 5
Tiotropium bromide hydrate
Reactant of Route 6
Reactant of Route 6
Tiotropium bromide hydrate
Customer
Q & A

Q1: How does Tiotropium bromide monohydrate interact with its target and what are the downstream effects?

A1: Tiotropium bromide monohydrate acts as a long-acting muscarinic antagonist, primarily targeting the M3 muscarinic receptors found in the bronchial smooth muscles. [] By blocking the binding of acetylcholine to these receptors, Tiotropium bromide monohydrate inhibits bronchoconstriction, leading to bronchodilation. [] This results in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). [, ]

Q2: What is the molecular formula and weight of Tiotropium bromide monohydrate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that Tiotropium bromide can exist in different crystalline modifications, including a monohydrate form. [] A search of publicly available chemical databases would provide the exact molecular formula and weight.

Q3: What is known about the stability of Tiotropium bromide monohydrate in pressurized metered-dose inhalers (pMDIs)?

A3: Research suggests that Tiotropium bromide has low solubility in hydrofluoroalkane (HFA) propellants commonly used in pMDIs. [] The addition of secondary particulates, such as L-leucine or lactose, can improve the aerosol characteristics and through-life performance of Tiotropium bromide in pMDI formulations. []

Q4: What are the advantages of the Respimat Soft Mist Inhaler (SMI) for delivering Tiotropium bromide compared to traditional pMDIs?

A5: The Respimat SMI is a propellant-free inhaler that generates a fine aerosol mist, potentially leading to improved lung deposition compared to some pMDIs. [, , ] Studies using the Anderson Cascade Impactor indicate a high percentage of inhaled Tiotropium bromide reaching the lungs with the Respimat SMI. []

Q5: How does the addition of a facemask affect drug delivery with the Respimat SMI?

A6: In vitro studies using an 8-stage Andersen cascade impactor reveal that while the addition of a facemask with an ODAPT adapter to the Respimat SMI can lead to some drug loss within the add-ons, the fine particle fraction remains comparable to that without the add-ons. []

Q6: What is the clinical efficacy of Tiotropium bromide in treating COPD patients with different disease severity?

A7: Clinical trials, including the RUSSE study, demonstrate that Tiotropium bromide provides significant improvements in lung function parameters like FEV1 and FVC in COPD patients across all severities. [] This indicates the efficacy of Tiotropium bromide in managing COPD regardless of disease progression.

Q7: Has the combination of Tiotropium bromide with other COPD medications been investigated?

A8: Several studies have explored the effects of combining Tiotropium bromide with other COPD treatments. For example, combining Tiotropium bromide with Salmeterol/Fluticasone Propionate has been shown to improve lung function, inspiratory capacity, and blood gas indices in COPD patients, leading to better quality of life. []

Q8: Are there any studies examining the long-term effects of Tiotropium bromide treatment in COPD patients?

A9: A long-term (9 months) study on patients with stage II and III COPD revealed that treatment with Tiotropium bromide led to improvement in clinical symptoms, lung function, arterial oxygen saturation, and exercise capacity. [] These findings highlight the potential benefits of long-term Tiotropium bromide use in managing COPD.

Q9: Is Tiotropium bromide considered a cost-effective treatment option for COPD?

A11: Pharmacoeconomic analyses suggest that Tiotropium bromide treatment for COPD, even from the early stages (GOLD II), offers good value for money. [] While the initial cost of Tiotropium bromide might be higher than some alternatives, its long-term benefits in terms of improved quality of life, reduced exacerbations, and lower hospitalization rates can contribute to overall cost savings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.